tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific biological pathways.
Preparation Methods
The synthesis of tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid under mild conditions, involving tandem C–N and C–O bond formation reactions . The reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature yields the desired product with good to excellent yields .
Chemical Reactions Analysis
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of histamine 4 receptors, which play a crucial role in the immune and inflammatory response. By binding to these receptors, the compound can modulate the activity of various signaling pathways involved in inflammation and allergic reactions .
Comparison with Similar Compounds
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate can be compared with other tricyclic compounds, such as:
- N-(4-tert-butyl-2-thiazolyl)-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide
- Substituted tricyclic compounds as FGFR inhibitors These compounds share similar tricyclic structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific inhibition of histamine 4 receptors, making it a promising candidate for therapeutic applications in inflammatory and allergic diseases .
Properties
Molecular Formula |
C24H33N5O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate |
InChI |
InChI=1S/C24H33N5O3/c1-17-7-5-6-8-18(17)15-29-21(30)19-16-27(13-10-26-23(31)32-24(2,3)4)12-9-20(19)28-14-11-25-22(28)29/h5-8H,9-16H2,1-4H3,(H,26,31) |
InChI Key |
NURHSIRRTCIPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CCNC(=O)OC(C)(C)C)N4C2=NCC4 |
Origin of Product |
United States |
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